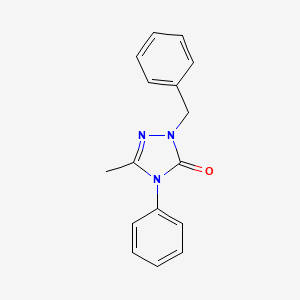

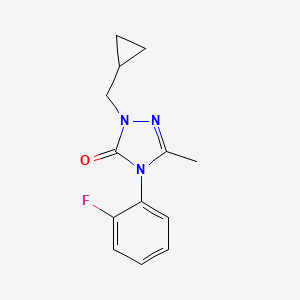

![molecular formula C17H18N4 B3038449 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 865658-22-6](/img/structure/B3038449.png)

5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Descripción general

Descripción

The compound “5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines starts from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For example, an efficient and mild one-pot three-component synthesis of 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]-triazolo[1,5-a]pyrimidine was reported .Molecular Structure Analysis

The [1,2,4]-triazolo[1,5-a]pyrimidine heterocycle is a relatively simple structure that has proved to be remarkably versatile . The ring system of [1,2,4]-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . Depending on the choice of substituents, the [1,2,4]-triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[1,5-a]pyrimidines is influenced by the substituents on the ring . The [1,2,4]-triazolo[1,5-a]pyrimidine heterocycle has been found in many pharmaceuticals and has been the primary axis of biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific structure and substituents . They are important heterocyclic compounds in organic synthesis, due to their reactivity and their presence in many molecules of natural, human, or plant origin .Aplicaciones Científicas De Investigación

Antiasthma Agents

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including compounds like 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their potential as antiasthma agents. Specifically, these compounds have shown activity as mediator release inhibitors in the human basophil histamine release assay, indicating their relevance in asthma treatment research. Notably, the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibited promising activity, leading to further pharmacological and toxicological studies (Medwid et al., 1990).

Broad Spectrum of Biological Activities

These compounds are part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), known for their diverse applications in both agriculture and medicinal chemistry. TPs exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The versatility of this scaffold is significant in various applications, highlighting the importance of this chemical structure in scientific research (Pinheiro et al., 2020).

Anticancer and Antimicrobial Applications

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including derivatives like this compound, is known for its wide range of pharmacological activities. These include roles as anticancer and antimicrobial agents, with several derivatives undergoing clinical trials and even being used in marketed drugs. This class of compounds demonstrates significant potential in the field of medicinal chemistry due to its diverse functional group adaptations and structure-activity relationships (Merugu et al., 2022).

Antibacterial Activity

A specific derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and showed notable antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This indicates the potential of such compounds in developing new antibacterial agents (Lahmidi et al., 2019).

Antitubulin Agents

A series of [1,2,4]triazolo[1,5-a]pyrimidines demonstrated potent antitumor activity, particularly in vitro against various cancer cell lines. This class of compounds appears to inhibit tubulin polymerization, which is a crucial mechanism in cancer treatment, suggesting their role as potential antitumor agents (Yang et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them attractive targets for anticancer therapies .

Mode of Action

The compound interacts with its targets (CDK2 and Cyclin-A2) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 and Cyclin-A2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the activation of apoptosis pathways, resulting in the death of cancer cells .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of CDK2 and Cyclin-A2, disruption of the cell cycle, and induction of apoptosis . These effects can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under microwave conditions has been established as a catalyst-free, additive-free, and eco-friendly method . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields . Furthermore, the scale-up reaction and late-stage functionalization of the compound further demonstrate its synthetic utility .

Safety and Hazards

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research may focus on the synthesis of derivatives with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton to obtain molecules with potential pharmacological activities . The various bioactivities and structural similarity to some natural compounds such as purine render [1,2,4]-triazolo[1,5-a]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases .

Análisis Bioquímico

Biochemical Properties

[1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with various enzymes and proteins

Cellular Effects

Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-(4-cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-21-17(20-16)18-12-19-21/h6-13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGHFSMINJQBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NC=NN4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210966 | |

| Record name | 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865658-22-6 | |

| Record name | 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865658-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)

![2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3038373.png)

![2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B3038375.png)

![1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B3038376.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)

![8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B3038379.png)

![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)

![1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038381.png)

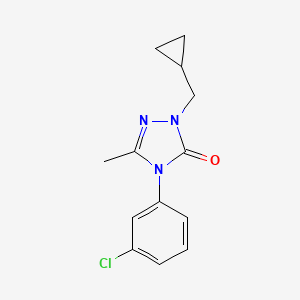

![4-(2,6-dimethylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038388.png)